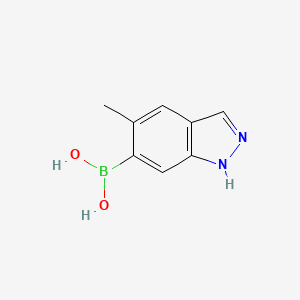

(5-methyl-1H-indazol-6-yl)boronic acid

Description

Properties

IUPAC Name |

(5-methyl-1H-indazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSYCXICBAFOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C)C=NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657259 | |

| Record name | (5-Methyl-1H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-42-6 | |

| Record name | (5-Methyl-1H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-indazol-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-methyl-1H-indazol-6-yl)boronic acid (CAS No. 1310383-42-6) for Researchers in Drug Discovery

This guide provides a comprehensive technical overview of (5-methyl-1H-indazol-6-yl)boronic acid, a key building block in contemporary medicinal chemistry. Its unique structural features and reactivity make it a valuable reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This document will delve into its synthesis, physicochemical properties, and critical applications, with a focus on its role in the generation of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold and Boronic Acids in Drug Discovery

The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including several FDA-approved drugs.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. When functionalized with a boronic acid, the indazole scaffold becomes a versatile building block for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern drug discovery, enabling the efficient and modular synthesis of complex molecular architectures.[2]

This compound, with its specific substitution pattern, offers medicinal chemists a unique tool to explore structure-activity relationships (SAR) in drug design. The methyl group at the 5-position can influence binding interactions and metabolic stability, while the boronic acid at the 6-position provides a reactive handle for further molecular elaboration.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available starting material. The overall synthetic strategy involves the formation of a brominated indazole intermediate, followed by a palladium-catalyzed borylation reaction.

Synthetic Workflow Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous transformations.[2][3][4]

Step 1: Synthesis of 6-Bromo-5-methyl-1H-indazole

-

Acetylation of 4-bromo-2-methylaniline: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at a controlled temperature (e.g., below 40°C).[3] Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

-

Diazotization and Cyclization: To the crude N-(4-bromo-2-methylphenyl)acetamide from the previous step, add potassium acetate (1.5 eq) and isoamyl nitrite (1.5 eq).[3] Heat the mixture to reflux (approximately 68°C) for an extended period (e.g., 20 hours).[3]

-

Hydrolysis and Work-up: After cooling, remove the volatile components under reduced pressure. Add concentrated hydrochloric acid and heat to facilitate the hydrolysis of the acetyl group.[3] Subsequently, basify the mixture with a strong base like sodium hydroxide to a pH of 11.[3] The crude 6-bromo-5-methyl-1H-indazole can then be isolated by filtration and purified, for example, by recrystallization or column chromatography.

Step 2: Miyaura Borylation to this compound

-

Reaction Setup: In a reaction vessel, combine 6-bromo-5-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as PdCl2(dppf) (0.03 eq).[2][4][5]

-

Solvent and Reaction Conditions: Add anhydrous 1,4-dioxane to the vessel and degas the mixture. Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up. The pinacol ester of the boronic acid can be isolated and, if necessary, hydrolyzed to the free boronic acid. Purification is typically achieved by column chromatography on silica gel.

Physicochemical and Analytical Data

A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1310383-42-6 | [6] |

| Molecular Formula | C₈H₉BN₂O₂ | [6] |

| Molecular Weight | 175.98 g/mol | [6] |

| Appearance | Solid | [6] |

| InChI Key | FVSYCXICBAFOGW-UHFFFAOYSA-N | [6] |

Analytical Data (Typical):

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the indazole core carbons and the methyl group.[8]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9][10] The indazole scaffold is known to interact with the hinge region of the ATP-binding site of many kinases.[11]

The Suzuki-Miyaura Cross-Coupling in Action

The primary utility of this compound lies in its participation in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, enabling the rapid generation of diverse chemical libraries for biological screening.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Case Study: AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a validated target in oncology, with its overexpression being associated with poor prognosis and drug resistance in various cancers.[12][13][14] Several research programs have focused on the development of indazole-based AXL inhibitors.[11][12][15] While a specific, publicly disclosed AXL inhibitor synthesized directly from this compound is not explicitly detailed in the initial search results, the structural motifs present in known indazole-based AXL inhibitors strongly suggest the utility of this building block in their synthesis.[11][12] The 5-methyl group can occupy a hydrophobic pocket in the kinase domain, while the 6-position provides a vector for attaching various solubilizing or target-interacting groups.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive tool for medicinal chemists. The growing importance of indazole-based kinase inhibitors, particularly those targeting AXL kinase, ensures that this compound will continue to be a relevant and sought-after intermediate in the quest for novel therapeutics. Further research into the development of more efficient and scalable synthetic routes, as well as the exploration of its application in the synthesis of inhibitors for other kinase targets, will undoubtedly expand its utility in the field of drug discovery.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Indazole-4-boronic acid, hydrochloride(1023595-17-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. benchchem.com [benchchem.com]

- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Indazole Boronic Acids

An In-depth Technical Guide to the Synthesis, Properties, and Applications of (5-methyl-1H-indazol-6-yl)boronic acid

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific literature on this exact isomer is emerging, this document synthesizes available data, draws logical inferences from closely related analogues, and presents field-proven protocols to empower researchers in their synthetic and drug development endeavors. We will delve into its physicochemical properties, plausible synthetic routes, core applications in cross-coupling chemistry, and its potential as a pharmacophore, grounding all claims in authoritative references.

The indazole ring system, a bioisostere of indole, is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for designing molecules that modulate various biological targets. The introduction of a boronic acid moiety onto this scaffold dramatically enhances its synthetic utility.

Boronic acids are exceptionally versatile intermediates, primarily due to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are central to many modern pharmaceuticals.[2][4] Furthermore, the boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited by several FDA-approved drugs.[5][6]

This compound combines the desirable indazole core with this powerful chemical handle, positioning it as a key building block for creating novel chemical entities with therapeutic potential.

Physicochemical Profile and Structural Isomers

A precise understanding of a compound's physical properties is fundamental to its application. Below is a comparative table of this compound and its closely related structural isomers. The similarities in molecular weight and formula underscore the subtlety and importance of regiochemistry in determining the ultimate biological and chemical activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 1310383-42-6 | C₈H₉BN₂O₂ | 175.98 | Solid[7] |

| (5-Methyl-1H-indazol-4-yl)boronic acid | 1245816-10-7 | C₈H₉BN₂O₂ | 175.98 | White to light solid[8] |

| (6-Methyl-1H-indazol-5-yl)boronic acid | 1310405-35-6 | C₈H₉BN₂O₂ | 175.98 | Solid[9][10] |

| 1-Methyl-1H-indazole-6-boronic acid | 1150114-80-9 | C₈H₉BN₂O₂ | 175.98 | Solid |

| 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 | C₈H₉BN₂O₂ | 175.98 | - |

Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate derived from a corresponding halide. A robust and widely applicable strategy involves the halogen-metal exchange of a bromo-indazole followed by trapping with a borate ester.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound starts from the commercially available 5-methyl-1H-indazole. The workflow involves regioselective bromination followed by a lithium-halogen exchange and borylation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol adapted from standard procedures for analogous compounds.[11][12] All reactions should be performed by trained chemists under an inert atmosphere with appropriate personal protective equipment.

Step 1: Synthesis of 6-bromo-5-methyl-1H-indazole

-

To a stirred solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (ACN), cool the mixture to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-5-methyl-1H-indazole.

Step 2: Synthesis of this compound

-

N-Protection (Recommended): To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq). Stir overnight at room temperature. Work up by quenching with water and extracting with ethyl acetate. Purify as needed. The protection of the indazole N-H prevents side reactions during the lithiation step.

-

Dissolve the N-protected 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

-

Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.

-

To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M aqueous HCl solution at 0 °C. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester and removal of the protecting group.

-

Extract the product with ethyl acetate. The product may precipitate or remain in the aqueous layer depending on pH. Adjust pH if necessary to facilitate extraction.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., ether/hexanes) to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][13] This reaction provides a powerful method for C-C bond formation between the C6 position of the indazole and various sp²-hybridized carbon atoms (aryl, vinyl, heteroaryl).

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a general protocol. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[4][14]

-

To a reaction vial, add this compound (1.2 eq), the aryl halide partner (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for activating the boronic acid in the transmetalation step.[3]

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.

Applications in Medicinal Chemistry

The (5-methyl-1H-indazol-6-yl) moiety is a valuable pharmacophore for developing targeted therapeutics. Its utility stems from its ability to form key interactions with biological targets and its prime positioning for synthetic elaboration via the boronic acid handle.

-

Kinase Inhibitors: The indazole core is prevalent in numerous kinase inhibitors. The C6 position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic regions of the ATP-binding pocket. The 5-methyl group can provide additional van der Waals contacts or sterically orient the molecule for optimal binding.

-

Enzyme Inhibition: As a boronic acid, the compound itself has the potential to act as an inhibitor of serine or threonine hydrolases.[5] The boronic acid can form a tetrahedral, covalent but reversible adduct with the catalytic hydroxyl group in an enzyme's active site.

-

Scaffold for Library Synthesis: The true power of this building block lies in its ability to facilitate the rapid synthesis of diverse compound libraries.[2] By coupling this compound with a wide array of aryl and heteroaryl halides, researchers can efficiently explore the structure-activity relationship (SAR) around the indazole core, accelerating the lead optimization process in drug discovery.

Safety, Handling, and Storage

As a member of the boronic acid class of compounds, this compound requires careful handling.

-

Hazards Identification: Based on data for analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] It may also cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]

-

Handling: Avoid creating dust.[17][18] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Boronic acids can be prone to dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

Conclusion

This compound stands as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its strategic combination of the biologically relevant indazole scaffold and the synthetically powerful boronic acid functional group makes it an essential tool for creating complex molecules. Through robust synthetic protocols and its cornerstone application in Suzuki-Miyaura cross-coupling, this compound provides a reliable gateway to novel chemical matter, empowering researchers to push the boundaries of medicinal chemistry and materials science.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 10. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]

- 11. researchgate.net [researchgate.net]

- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 13. mdpi-res.com [mdpi-res.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

(5-methyl-1H-indazol-6-yl)boronic acid structure

An In-Depth Technical Guide to (5-methyl-1H-indazol-6-yl)boronic acid: Synthesis, Characterization, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally-relevant indazole scaffold with the synthetically versatile boronic acid moiety, positions it as a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, expected analytical characterization, and key applications. It is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this important reagent.

Introduction: The Strategic Value of the Indazole Nucleus

The indazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. Its bicyclic structure and hydrogen-bonding capabilities allow it to mimic the purine base of ATP, making it a highly effective hinge-binding motif for various protein kinases. Consequently, numerous FDA-approved drugs and clinical candidates, particularly in oncology, incorporate the indazole nucleus.

The addition of a boronic acid group, specifically at the 6-position of 5-methyl-1H-indazole, transforms this scaffold into a powerful intermediate for carbon-carbon bond formation. This functionalization unlocks the potential for rapid diversification and library synthesis through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

This compound is typically supplied as a solid.[1] Its core structure consists of a bicyclic indazole ring system, with a methyl group at position 5 and a boronic acid [-B(OH)₂] group at position 6.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 1310383-42-6 | [2] |

| Molecular Formula | C₈H₉BN₂O₂ | [1] |

| Molecular Weight | 175.98 g/mol | [1] |

| MDL Number | MFCD12028648 | |

| InChI Key | FVSYCXICBAFOGW-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC2=C(C=C1B(O)O)NN=C2 | |

| Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of aryl boronic acids is a well-established transformation in organic chemistry.[3] A robust and commonly employed strategy involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a plausible and efficient route begins with a halogenated indazole precursor.

Retrosynthetic Analysis

The most direct approach involves a halogen-metal exchange on a protected 6-bromo-5-methyl-1H-indazole, followed by trapping the resulting aryllithium species with a borate ester. The indazole N-H proton is acidic and must be protected to prevent quenching of the organolithium reagent. A tetrahydropyranyl (THP) group is a suitable choice due to its stability to organolithiums and its ease of removal under acidic conditions, which concurrently hydrolyzes the borate ester.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 6-Bromo-5-methyl-1H-indazole

-

To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydropyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the THP-protected intermediate.

-

Causality Insight: The acidic N-H of the indazole (pKa ~14) would be immediately deprotonated by the strongly basic n-butyllithium (n-BuLi) in the next step. The THP protecting group is stable under these basic conditions, ensuring the lithiation occurs at the desired C-Br position.

Step 2: Halogen-Metal Exchange and Borylation

-

Dissolve the THP-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality Insight: The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to minimize the formation of over-borylated byproducts.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Stir vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the boronate ester and cleavage of the THP protecting group.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude solid can often be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indazole ring protons, the methyl group, and the boronic acid hydroxyls.

-

Indazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at C3 and C7.

-

Methyl Protons: A sharp singlet around δ 2.3-2.6 ppm.

-

N-H Proton: A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.

-

Boronic Acid Protons: A broad singlet for the two -OH protons, which is also D₂O exchangeable. Its chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 8 unique carbon atoms, including characteristic shifts for the C-B carbon (which may be broad or unobserved) and the methyl carbon (~15-20 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3200-3500 cm⁻¹) for the boronic acid and N-H groups, and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.

Core Applications: A Gateway to Molecular Complexity

The primary utility of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction forms a new carbon-carbon bond between the indazole ring and a variety of sp²-hybridized partners.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Synthesis

Many potent kinase inhibitors feature a bi-aryl or heteroaryl-aryl structure. This compound serves as the "eastern half" of such molecules, providing the hinge-binding indazole core. By coupling it with various functionalized aryl or heteroaryl halides, chemists can rapidly generate libraries of compounds to probe the solvent-exposed regions of the kinase active site, optimizing for potency and selectivity.

Use in Materials Science

Boronic acids can form reversible covalent bonds with diols to create boronate esters. This property makes them useful for developing sensors (e.g., for saccharides) and stimuli-responsive materials where the linkage can be formed or broken by changes in pH.[4] The indazole moiety can impart desirable photophysical properties (e.g., fluorescence) to such materials.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin and serious eye irritation.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust.[5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage in a freezer under an inert atmosphere is recommended, as boronic acids can be susceptible to dehydration and trimerization (to form boroxines) over time.[7]

Conclusion

This compound is a high-value synthetic intermediate that bridges the worlds of medicinal chemistry and practical organic synthesis. Its structure is pre-validated by nature and clinical success as an effective pharmacophore, while the boronic acid handle provides a direct and efficient entry point for molecular elaboration via cross-coupling chemistry. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any research professional seeking to leverage its full potential in the development of novel therapeutics and advanced materials.

References

- 1. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1310405-35-6 Name: 6-Methyl-1H-indazole-5-boronic acid [xixisys.com]

- 7. 1310405-35-6|(6-Methyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (5-methyl-1H-indazol-6-yl)boronic Acid

Introduction: The Significance of (5-methyl-1H-indazol-6-yl)boronic Acid in Drug Discovery

Indazole-containing compounds are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities, including potent kinase inhibition.[1] The strategic functionalization of the indazole scaffold is paramount for modulating biological activity, and among the most versatile intermediates for this purpose are indazole boronic acids. This compound, in particular, serves as a critical building block for the synthesis of complex molecules in drug discovery programs, enabling the facile introduction of the 5-methyl-1H-indazol-6-yl moiety via robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1]

This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound. We will delve into the strategic considerations for each synthetic step, from the preparation of the key precursor, 6-bromo-5-methyl-1H-indazole, to its subsequent protection, Miyaura borylation, and final deprotection. The causality behind experimental choices, proven protocols, and supporting data are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize this valuable intermediate.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a commercially available or readily synthesized precursor. The core of this strategy involves the palladium-catalyzed Miyaura borylation of a halogenated indazole. A critical consideration in this pathway is the protection of the indazole N-H proton, which can interfere with the catalytic cycle of the borylation reaction.

The chosen synthetic route, detailed in this guide, can be summarized in the following four key stages:

-

Synthesis of 6-bromo-5-methyl-1H-indazole: Preparation of the key halogenated precursor.

-

N-Protection of the Indazole Ring: Introduction of a suitable protecting group to prevent interference in the subsequent borylation step.

-

Miyaura Borylation: The core transformation to install the boronic acid moiety.

-

Deprotection: Removal of the protecting group to yield the final target molecule.

References

An In-depth Technical Guide to the Physical Appearance of (5-methyl-1H-indazol-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-methyl-1H-indazol-6-yl)boronic acid, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate in the synthesis of complex molecules, including pharmacologically active agents. A thorough understanding of its physical and chemical properties is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the physical appearance of this compound, drawing from available data from chemical suppliers and analytical documentation.

Macroscopic Physical Properties

This compound is typically supplied as a solid at room temperature. While specific descriptions of its color and form can vary slightly between suppliers, a consistent characterization emerges from the available data.

| Property | Description | Source(s) |

| Physical State | Solid | Sigma-Aldrich, CymitQuimica[1] |

| Color | White to off-white | Inferred from related compounds[2] |

| Form | Crystalline Powder | Inferred from related compounds[2] |

The physical state as a solid is well-documented by major chemical suppliers.[1] Although a definitive color and form for this compound is not consistently reported across all public sources, information on the closely related compound, 1-methylindazole-6-boronic acid, describes it as a "White Crystalline powder".[2] This suggests that this compound likely shares a similar appearance. The off-white coloration, when observed, may be attributed to trace impurities or the inherent electronic properties of the indazole ring system.

Microscopic and Structural Considerations

The crystalline nature of boronic acids, including this compound, is a consequence of intermolecular hydrogen bonding. The boronic acid functional group (-B(OH)₂) can form extensive hydrogen bond networks, leading to a well-ordered solid-state structure. The planarity of the indazole ring system also contributes to efficient crystal packing.

References

Foreword: The Strategic Convergence of Scaffolds and Reagents in Modern Drug Discovery

An In-Depth Technical Guide on the Discovery and Utility of (5-methyl-1H-indazol-6-yl)boronic acid

In the landscape of contemporary medicinal chemistry, progress is often marked not by the discovery of entirely new molecular families, but by the innovative combination of privileged scaffolds with versatile chemical handles. The indazole nucleus stands as a testament to this principle. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutics, including potent kinase inhibitors for oncology.[1][2] Parallel to the rise of such scaffolds has been the refinement of synthetic methodologies that allow for their precise and modular elaboration. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent, offering a robust and functional-group-tolerant method for forging carbon-carbon bonds.

This guide delves into a specific, yet highly significant, reagent that embodies this convergence: This compound . We will explore its logical synthesis, rigorous characterization, and strategic application. This is not merely a catalog of facts, but a narrative of chemical reasoning, demonstrating how the strategic placement of a boronic acid moiety on a biologically relevant indazole core creates a powerful tool for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Blueprint: From Halogenated Precursor to Versatile Building Block

The "discovery" of a building block like this compound is less a singular event and more the logical application of established, reliable synthetic transformations. The most common and field-proven strategy for synthesizing aryl boronic acids involves the borylation of an organometallic intermediate, typically derived from an aryl halide. This approach offers high yields and predictable regiochemistry.

Rationale for the Synthetic Pathway

The chosen pathway begins with a readily accessible precursor, 6-bromo-5-methyl-1H-indazole. The bromine atom at the 6-position serves as a synthetic handle, ideal for conversion into an organometallic species. The core logic of the synthesis is as follows:

-

N-H Protection (Optional but Recommended): The indazole N-H proton is acidic and can interfere with the highly basic organolithium reagents used in the subsequent step. Protecting this position, for instance as a tetrahydropyran (THP) ether, prevents unwanted deprotonation and ensures the reaction proceeds at the intended carbon-bromine bond.

-

Lithium-Halogen Exchange: This is the critical step for activating the C6 position. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) efficiently swaps the bromine atom for a lithium atom. This creates a highly nucleophilic aryllithium intermediate, poised for reaction with an electrophile.

-

Borylation: The aryllithium species is reacted with a boron electrophile, most commonly a trialkyl borate like triisopropyl borate. The nucleophilic carbon of the indazole ring attacks the electrophilic boron atom, forming a boronate ester intermediate.

-

Hydrolysis to the Boronic Acid: A simple acidic workup hydrolyzes the boronate ester, yielding the final this compound. This step is often quantitative and results in a product that can be readily isolated.

Experimental Protocol: A Self-Validating System

The following protocol details a robust procedure for the synthesis. Each step is designed to be monitored and validated, ensuring reproducibility.

Step 1: N-H Protection of 6-bromo-5-methyl-1H-indazole

-

To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-THP protected intermediate.

Step 2: Borylation

-

Dissolve the N-THP protected 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is ~1-2.

-

Stir vigorously for 2-4 hours at room temperature. The acidic conditions facilitate both the hydrolysis of the boronate ester and the cleavage of the THP protecting group.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by trituration with an appropriate solvent to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic route to this compound.

Part 2: Structural Verification and Physicochemical Properties

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic and physical data provides a complete and trustworthy characterization.

Characterization Data

| Property | Data | Source |

| CAS Number | 1310383-42-6 | [3] |

| Molecular Formula | C₈H₉BN₂O₂ | [3][4] |

| Molecular Weight | 175.98 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically >95-97% after purification | [4] |

| ¹H NMR | Expect characteristic signals for aromatic protons, a methyl singlet, a broad N-H singlet, and a broad B(OH)₂ singlet. | |

| Mass Spec (MS) | [M+H]⁺ expected at m/z ≈ 177.08 |

Part 3: Strategic Application in Medicinal Chemistry

The true value of this compound lies in its application as a key intermediate for constructing complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling: A Gateway to Novel Chemical Space

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between a boronic acid and an organohalide. In this context, this compound serves as the organoboron partner, allowing for the direct attachment of diverse aryl or heteroaryl groups at the C6 position of the indazole core.

Causality of the Catalytic Cycle: The reaction is driven by a palladium catalyst that cycles through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: In the presence of a base (which activates the boronic acid), the organic group from the boron atom is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

This process is highly efficient and tolerates a vast array of functional groups, making it ideal for the late-stage diversification of drug candidates and the rapid exploration of Structure-Activity Relationships (SAR). By coupling this compound with a library of different aryl halides, researchers can systematically probe how modifications at the C6 position impact biological activity.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a prime example of an enabling chemical tool. While its own "discovery" follows from established synthetic principles, its true significance is realized in its application. By providing a reliable method to functionalize the C6 position of the medicinally important 5-methyl-indazole scaffold, it empowers researchers to build, test, and refine novel molecular entities with therapeutic potential. This guide has illuminated the logical pathway from its synthesis to its strategic deployment, underscoring the blend of foundational knowledge and creative application that drives modern drug discovery.

References

Methodological & Application

Application Note: A Guide to the Suzuki-Miyaura Coupling of (5-methyl-1H-indazol-6-yl)boronic acid

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction using (5-methyl-1H-indazol-6-yl)boronic acid. The indazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules via C-C bond formation is of paramount importance.[1][2] This document addresses the unique challenges posed by unprotected, nitrogen-rich heteroaryl boronic acids, offering a robust experimental protocol, optimization strategies, and troubleshooting advice grounded in mechanistic principles.[3][4][5] It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Significance and Challenges of Indazole Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][6][7] Its application in pharmaceutical development is widespread, particularly for constructing biaryl and heteroaryl-aryl linkages that are common motifs in biologically active molecules.[8]

The this compound building block is particularly valuable, as the indazole core is found in numerous compounds with anticancer, anti-inflammatory, and HIV-protease inhibitory activities.[1][2] However, the coupling of unprotected N-H indazoles presents specific challenges. The acidic proton of the indazole N-H group can interfere with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[3][5] Furthermore, heteroaryl boronic acids can be susceptible to base-promoted protodeboronation, a key side reaction that reduces yield.[6][9][10]

This guide explains the causality behind the chosen reaction conditions, providing a protocol that is both effective and self-validating by anticipating and addressing these potential issues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[7][11][12]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6][12]

-

Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][13] This is often the rate-determining step and is where the unprotected N-H group of the indazole can cause complications.

-

Reductive Elimination : The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][12]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 9. benchchem.com [benchchem.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-methyl-1H-indazol-6-yl)boronic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indazole Scaffolds and the Power of the Suzuki-Miyaura Reaction

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The ability to functionalize the indazole ring at specific positions is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust tool for the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of (5-methyl-1H-indazol-6-yl)boronic acid with various aryl and heteroaryl halides, a key transformation for building molecular complexity around the indazole core.

This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for the chosen experimental parameters, empowering researchers to adapt and troubleshoot the reaction for their specific needs. We will delve into the critical aspects of catalyst and ligand selection, the role of the base and solvent, and strategies to mitigate common side reactions, ensuring a high probability of success in your synthetic endeavors.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide.[1][3] The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) intermediate.[1][3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.[1][3] The base activates the boronic acid, making the organic moiety more nucleophilic.[2]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Experimental Design and Rationale

The successful execution of a Suzuki-Miyaura coupling hinges on the judicious selection of the reaction components. For the coupling of this compound, several factors must be considered, particularly the potential for side reactions involving the heteroaromatic boronic acid.

Reagent Selection and Considerations

| Reagent/Parameter | Recommendation | Rationale |

| Boronic Acid | This compound | The key nucleophilic partner. The presence of the N-H proton on the indazole ring can potentially inhibit the reaction by coordinating to the palladium catalyst. While N-protection can sometimes improve yields, this protocol is optimized for the unprotected form. |

| Coupling Partner | Aryl/Heteroaryl Bromide or Chloride | Aryl bromides are generally more reactive than chlorides and are a good starting point.[1] For less reactive aryl chlorides, a more active catalyst system may be required. |

| Palladium Catalyst | Pd(dppf)Cl2 or a pre-catalyst like XPhos Pd G3 | Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl boronic acids. Buchwald-type pre-catalysts are highly active and can be effective for challenging couplings, including those with aryl chlorides. |

| Ligand | dppf (part of the catalyst) or Buchwald ligands (e.g., XPhos, SPhos) | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often beneficial for promoting both oxidative addition and reductive elimination. |

| Base | K2CO3 or K3PO4 | An inorganic base is required to activate the boronic acid for transmetalation. K2CO3 is a good general-purpose base. K3PO4 is a stronger base that can be effective in more challenging couplings. |

| Solvent | 1,4-Dioxane/Water or DME/Water (e.g., 4:1 v/v) | A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. |

| Temperature | 80-100 °C | The reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system used. |

Mitigating Side Reactions

Two common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling of the boronic acid.

-

Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. Heteroaryl boronic acids can be particularly susceptible to this side reaction, especially at elevated temperatures and in the presence of water and base. To minimize protodeboronation:

-

Use the mildest effective base.

-

Avoid excessively high temperatures and prolonged reaction times.

-

Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation pathways that can lead to protodeboronation.

-

-

Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[4] To prevent homocoupling:

-

Thoroughly degas the reaction mixture to remove dissolved oxygen.

-

Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

-

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.

Materials and Reagents

-

This compound (Commercially available from suppliers such as BLDpharm, CymitQuimica, and Moldb)[5][6][7]

-

Aryl or Heteroaryl Bromide (1.0 equiv)

-

Pd(dppf)Cl2·CH2Cl2 (0.02 - 0.05 equiv)

-

Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv), finely powdered

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial with a screw cap and septum)

-

Magnetic stirrer and heating plate

Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

-

Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or a vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl2·CH2Cl2 (0.03 equivalents).

-

Establishing an Inert Atmosphere: Seal the flask with a rubber septum or a screw cap with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M reaction concentration with respect to the aryl bromide).

-

Reaction: Place the reaction flask in a preheated oil bath at 90 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8] To take a sample for TLC, briefly remove the flask from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a capillary tube. The disappearance of the starting materials and the appearance of a new, typically more non-polar, spot corresponding to the product will indicate reaction progression.

-

Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction mixture.- Verify the purity of the starting materials.- Increase the reaction temperature in increments of 10 °C. |

| Significant protodeboronation | - Reaction temperature is too high- Base is too strong- Prolonged reaction time | - Lower the reaction temperature.- Switch to a milder base such as potassium fluoride (KF).- Monitor the reaction closely and stop it once the starting material is consumed. |

| Formation of homocoupled byproduct | - Presence of oxygen in the reaction mixture | - Improve the degassing procedure (e.g., use the freeze-pump-thaw method for solvents).- Ensure a continuous positive pressure of inert gas throughout the reaction. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of functionalized indazole derivatives. By carefully selecting the reaction conditions and taking precautions to minimize side reactions, researchers can reliably and efficiently synthesize a wide range of novel compounds based on the (5-methyl-1H-indazol-6-yl) scaffold. This protocol, grounded in established chemical principles and literature precedents, provides a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 6. 1310405-35-6|(6-Methyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]

- 8. shoko-sc.co.jp [shoko-sc.co.jp]

Application Notes & Protocols for the Purification of Products from (5-methyl-1H-indazol-6-yl)boronic Acid Reactions

Abstract

(5-methyl-1H-indazol-6-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, making reactions with this boronic acid of high interest in drug development.[1][2][3][4] However, the unique electronic properties of the N-heterocyclic boronic acid and the intricacies of the catalytic cycles often lead to a complex mixture of products and byproducts. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the strategic purification of products derived from this compound, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a robust and reproducible purification strategy.

The Synthetic Landscape: Understanding Potential Impurities

The success of any purification strategy is predicated on a thorough understanding of what needs to be removed. In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or heteroaryl halide (Ar-X) to form the desired biaryl product.[5][6][7] The reaction, while powerful, is susceptible to several side reactions that generate a characteristic impurity profile.

Key Side Reactions and Byproducts:

-

Protodeboronation: This is one of the most common failure modes for heteroaromatic boronic acids.[6][8] The C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 5-methyl-1H-indazole. This side reaction is often exacerbated by elevated temperatures and the aqueous basic conditions of the coupling.[9][10]

-

Homocoupling: Oxidative coupling of two boronic acid molecules can lead to a dimeric bis-indazole impurity. Similarly, the aryl halide partner can also homocouple. This process is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[10][11][12][13]

-

Oxidative Deboronation: Boronic acids can be oxidized to their corresponding phenols, especially in the presence of reactive oxygen species.[14][15][16] This pathway converts the starting material into 6-hydroxy-5-methyl-1H-indazole, an impurity that can be difficult to separate due to its polarity.

-

Residual Starting Materials: Incomplete reactions will leave unreacted this compound and the aryl halide coupling partner.

-

Catalyst Residues: Palladium from the catalyst can remain in the final product, which is unacceptable for pharmaceutical applications and must be removed.

-

Boroxines: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines, which can complicate analysis and reactivity.[6]

Caption: Key reaction pathways in a Suzuki coupling involving this compound.

A Strategic Purification Workflow

A hierarchical approach is essential for efficient and effective purification. The choice of technique depends on the reaction scale, the nature of the product (e.g., crystallinity, polarity), and the impurities identified during in-process monitoring (e.g., by TLC or LC-MS).

Caption: Decision workflow for selecting the appropriate purification strategy.

Detailed Purification Protocols

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

Rationale: This is the first line of defense. The goal is to perform a bulk separation of the organic product from water-soluble components, such as the inorganic base (e.g., K₃PO₄, K₂CO₃), boronic acid byproducts, and highly polar impurities. The choice of organic solvent is critical; Ethyl Acetate (EtOAc) is a common choice due to its moderate polarity, which is suitable for many biaryl products, and its immiscibility with water.

Step-by-Step Methodology:

-

Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 3-5 times the volume of the reaction solvent (e.g., for a 10 mL dioxane reaction, use 30-50 mL of water).

-

Extraction: Add an appropriate organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x the reaction volume). Shake the separatory funnel vigorously, venting frequently to release any pressure.

-

Phase Separation: Allow the layers to separate fully. The organic layer contains the desired product, while the aqueous layer contains inorganic salts.

-

Aqueous Wash (Optional but Recommended):

-

To remove residual base, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

To remove acidic impurities like unreacted boronic acid, a wash with a dilute base (e.g., 1M Na₂CO₃) can be effective. Caution: This step should be avoided if the desired product is base-sensitive or has acidic functional groups that would cause it to partition into the aqueous layer.

-

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel

Rationale: Chromatography is the workhorse for purifying products from Suzuki reactions, offering separation based on the differential adsorption of compounds to a stationary phase (silica gel) as a mobile phase (solvent) is passed through it.[17] For nitrogen-containing heterocycles like indazoles, which are basic, peak tailing can be a significant issue. This is caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase neutralizes these sites, leading to sharper peaks and better separation.

Step-by-Step Methodology:

-

Solvent System Selection: Using TLC, determine an appropriate solvent system. A good system will give the product an Rf value of ~0.2-0.4 and show clear separation from major impurities. Common starting points are gradients of Ethyl Acetate in Hexanes or Methanol in DCM.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the column solvent or DCM. If the product has poor solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").

-

Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (e.g., Hexane/EtOAc).

-

Loading: Carefully load the prepared sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective.

-

Example Gradient: Start with 100% Hexane, gradually increasing to 50% EtOAc in Hexane.

-

For Basic Compounds: Add 0.1-1% triethylamine (TEA) to the mobile phase to improve peak shape.[18]

-

-

Fraction Analysis: Monitor the collected fractions by TLC or LC-MS to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

| Compound Type | Typical Elution Order (Normal Phase) | Rationale |

| Aryl Halide Homocoupling Product | 1 (Least Polar) | Typically non-polar biaryl hydrocarbons. |

| Unreacted Aryl Halide | 2 | Polarity depends on the specific halide. |

| Desired Biaryl Product | 3 | Moderately polar due to the indazole moiety. |

| 5-methyl-1H-indazole (Protodeboronation) | 4 | More polar than the product due to the free N-H and lack of a large aryl group. |

| Boronic Acid Homocoupling Product | 5 | Contains two polar indazole units, increasing retention. |

| Unreacted Boronic Acid / Phenol Impurity | 6 (Most Polar) | The boronic acid and hydroxyl groups are highly polar and interact strongly with silica gel. |

Protocol 3: Crystallization for High-Purity Material

Rationale: Crystallization is a powerful technique that can yield material of >99.5% purity, making it ideal for pharmaceutical intermediates.[19][20] The process relies on the principle that a pure compound will preferentially form a highly ordered crystal lattice from a supersaturated solution, leaving impurities behind in the mother liquor.[21]

Step-by-Step Methodology:

-

Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system.[22]

-

Single Solvent Method: Find a solvent that dissolves the crude product when hot but in which the product has low solubility when cold.

-

Binary Solvent Method: Find a pair of miscible solvents: one in which the product is highly soluble ("solvent A") and one in which it is poorly soluble ("solvent B").

-

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of the hot "good" solvent (or solvent A) required to fully dissolve the solid. Ensure the solution is saturated.

-

Induce Crystallization:

-

Cooling: For a single-solvent system, allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Anti-Solvent Addition: For a binary system, slowly add the "poor" solvent (solvent B) to the hot, saturated solution until it becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

-

-

Crystal Growth: Allow the solution to stand undisturbed. Slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Purity Validation: An Orthogonal Approach

Confirmation of purity should never rely on a single analytical technique. An orthogonal approach, using methods with different separation and detection principles, provides the most trustworthy validation.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can reveal the presence of structurally similar impurities that might co-elute in chromatography.[23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An indispensable tool for purity assessment. It provides retention time data (from LC) and molecular weight confirmation (from MS) for the main product and any detectable impurities.[23]

-

High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is the gold standard for determining quantitative purity (e.g., reporting purity as 99.8% by area).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. nbinno.com [nbinno.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. moravek.com [moravek.com]

- 18. researchgate.net [researchgate.net]

- 19. shyzchem.com [shyzchem.com]

- 20. syrris.com [syrris.com]

- 21. science.uct.ac.za [science.uct.ac.za]

- 22. How To [chem.rochester.edu]

- 23. benchchem.com [benchchem.com]

Application Notes and Protocols for (5-Methyl-1H-indazol-6-yl)boronic Acid in Medicinal Chemistry

Introduction: The Strategic Importance of the Indazole Scaffold and Boronic Acids in Drug Discovery